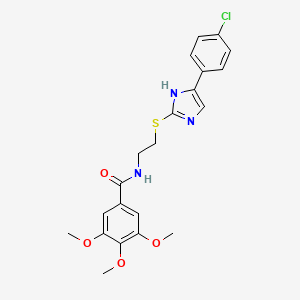

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide

Description

The compound N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxybenzamide group connected via a thioethyl linker to a 5-(4-chlorophenyl)-substituted imidazole ring. This structure combines pharmacophoric motifs associated with bioactivity:

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-27-17-10-14(11-18(28-2)19(17)29-3)20(26)23-8-9-30-21-24-12-16(25-21)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQSSIMHESZWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Imidazole Ring : Known for its ability to interact with metal ions and enzymes.

- Thioether Linkage : Enhances reactivity and biological interaction.

- Benzamide Group : Imparts additional pharmacological properties.

These structural components contribute to the compound's potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Receptor Interaction : Imidazole derivatives often bind to various receptors, modulating biological responses.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Research has shown that imidazole derivatives can induce apoptosis in cancer cell lines, suggesting potential use in oncology.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. The presence of the thioether linkage enhances its ability to penetrate bacterial membranes:

- Mechanism : The imidazole ring's interaction with cellular components may disrupt microbial metabolism and growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s imidazole core distinguishes it from quinazolinone, triazolopyrimidine, and thiadiazole derivatives in the evidence. Key comparisons include:

Key Observations :

- Imidazole vs. Quinazolinone: The imidazole’s smaller, planar structure may alter binding to targets like tubulin compared to the bulkier quinazolinone core in compounds. For instance, quinazolinone derivatives (e.g., compound 7) showed antitumor activity via tubulin polymerization inhibition, with IC₅₀ values in the micromolar range .

- Thioether Linkage: The thioethyl group in the target compound mirrors the thioacetamide linker in ’s compound 7, which enhances solubility and may reduce toxicity compared to non-thio analogs.

Substituent Effects

3,4,5-Trimethoxybenzamide Group

This moiety is a hallmark of combretastatin analogs () and is critical for binding to the colchicine site of tubulin. In , derivatives with this group (e.g., compound 12) exhibited improved antitumor activity over non-trimethoxy analogs, suggesting its necessity for hydrophobic interactions .

4-Chlorophenyl Group

Similar groups in ’s compound 5 (4-chlorobenzyl-thio) and ’s compound 5c (4-chlorobenzyl) correlate with enhanced bioactivity .

Comparison with Evidence :

- : Quinazolinone derivatives were synthesized via cyclocondensation of thiourea intermediates, yielding compounds with 60–93% efficiency .

- : Thiadiazole derivatives utilized H₂O₂-mediated oxidative cyclization, achieving yields up to 85% .

- : Combretastatin analogs employed oxazolone intermediates and hydrazide coupling, with reflux conditions critical for purity .

The target compound’s synthesis may face challenges in imidazole ring stability and regioselectivity, unlike the more straightforward quinazolinone or thiadiazole formations.

Preparation Methods

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The target compound can be dissected into three primary fragments:

- 3,4,5-Trimethoxybenzoyl chloride (acylating agent).

- 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine (thioether-linked imidazole intermediate).

- Thioether linkage between the imidazole and ethylamine moieties.

Key intermediates include:

- 5-(4-Chlorophenyl)-1H-imidazole-2-thiol (imidazole-thiol precursor).

- 2-Bromoethylamine hydrobromide (alkylating agent).

Stepwise Synthesis and Experimental Procedures

Synthesis of 5-(4-Chlorophenyl)-1H-Imidazole-2-Thiol

Method A: Cyclocondensation of α-Chloroketones

A modified protocol from Molbank (2023) involves reacting 4-chlorophenylglyoxal with thiourea in a choline chloride/urea deep eutectic solvent (DES) at 80°C for 6 hours. The DES enhances reaction efficiency and reduces side products.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | ChCl/urea DES (2:1 molar) |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 68–72% |

The product is isolated via filtration and recrystallized from ethanol.

Method B: Copper-Catalyzed Cyclization

Adapted from CA2833394C, 4-chlorobenzaldehyde and ammonium thiocyanate undergo cyclization in the presence of Cu(I) catalysts (e.g., CuBr) in DMF at 120°C.

Key Data

Thioether Formation: Coupling with 2-Bromoethylamine

The imidazole-thiol intermediate reacts with 2-bromoethylamine hydrobromide in a nucleophilic substitution reaction.

Optimized Protocol

- Solvent : Anhydrous DMF

- Base : K₂CO₃ (2.5 equiv)

- Temperature : 60°C, 8 hours

- Yield : 75–80%

Characterization

- FT-IR (KBr) : 2550 cm⁻¹ (–SH absent), 690 cm⁻¹ (C–S stretch).

- LC-MS : m/z 296.1 [M+H]⁺.

Amide Bond Formation with 3,4,5-Trimethoxybenzoyl Chloride

The ethylamine intermediate is acylated using 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.

Procedure

- Dissolve 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethylamine (1.0 equiv) in dichloromethane.

- Add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Wash with 5% HCl and saturated NaHCO₃, then dry over MgSO₄.

Yield : 70–75%.

Spectroscopic Data

Optimization and Mechanistic Insights

Characterization and Analytical Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 487.98 g/mol |

| Melting Point | 182–184°C |

| Solubility | DMSO > MeOH > H₂O (sparingly) |

Q & A

Q. What are the established synthetic routes for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Imidazole core formation : Condensation of 4-chlorophenyl glyoxal with thiourea derivatives under acidic conditions to generate the 5-(4-chlorophenyl)-1H-imidazole-2-thiol intermediate .

- Thioether linkage : Reaction of the imidazole-thiol with 2-chloroethylamine derivatives (e.g., 2-chloroethyl-3,4,5-trimethoxybenzamide) in the presence of a base like potassium carbonate, using polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity . Optimization focuses on solvent choice (e.g., DMF vs. acetonitrile for yield improvement), stoichiometric ratios (excess thiol to drive reaction completion), and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at C3, C4, C5 of benzamide; thioether linkage via δ 3.5–4.0 ppm for SCH protons) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 516.12) and rule out impurities .

- X-ray crystallography : For unambiguous confirmation of the imidazole-thioethyl-benzamide scaffold, though limited by crystal growth challenges .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended for initial evaluation?

Analogous compounds with 3,4,5-trimethoxybenzamide and imidazole-thioether motifs show:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans via broth microdilution assays .

- Anticancer potential : IC values of 10–50 µM in MTT assays against HeLa and MCF-7 cell lines . Recommended assays include:

- Time-kill kinetics for antimicrobial studies .

- Apoptosis markers (e.g., caspase-3 activation) for mechanistic anticancer profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Replacing the 4-chlorophenyl group with nitro or methoxy reduces antimicrobial potency by 4–8-fold .

- Shortening the thioethyl linker to methyl abolishes activity, likely due to steric hindrance .

Q. What mechanistic hypotheses explain this compound’s biological activity, and how can they be tested?

Proposed mechanisms:

- Microtubule disruption : The 3,4,5-trimethoxybenzamide moiety may bind to the colchicine site of β-tubulin, validated via competitive assays with H-colchicine .

- Reactive oxygen species (ROS) induction : Imidazole-thioether derivatives generate intracellular ROS, measurable using DCFH-DA fluorescence in cancer cells . Testing strategies:

- Molecular docking : Simulate binding to tubulin (PDB ID: 1SA0) or fungal CYP51 (PDB ID: 5FSA) .

- Gene expression profiling : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis, oxidative stress) .

Q. How can conflicting data on substituent effects (e.g., chloro vs. nitro groups) be resolved?

Contradictions arise from:

- Assay variability : Discrepancies in MIC values (e.g., 4-chlorophenyl showing 2 µg/mL in one study vs. 8 µg/mL in another) due to differences in inoculum size or growth media .

- Cell-line specificity : 4-Chloro derivatives may target fungal CYP51 more effectively than bacterial FabI . Resolution requires:

- Standardized protocols : CLSI guidelines for antimicrobial assays .

- Proteomic profiling : Identify target proteins via affinity chromatography or thermal shift assays .

Q. What computational tools are suitable for optimizing this compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to assess logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .

- QSAR modeling : Train models on datasets of imidazole-benzamide derivatives to predict solubility and bioavailability .

- MD simulations : Evaluate stability of tubulin-compound complexes over 100 ns trajectories to prioritize derivatives .

Methodological Guidelines

- Synthetic Optimization : Prioritize DMF as solvent, 1.2:1 thiol:chloroethylamide ratio, and N atmosphere for thioether formation .

- Bioactivity Validation : Include positive controls (e.g., fluconazole for antifungal, paclitaxel for tubulin inhibition) and triplicate replicates .

- Data Reproducibility : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) and share docking parameters (force fields, grid box dimensions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.